4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both an imidazole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with thiourea and an appropriate amine under acidic conditions to form the desired triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thiolate or disulfide.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiolates, disulfides, and various substituted derivatives.
Scientific Research Applications
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can also form disulfide bonds with cysteine residues in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar imidazole ring structure.
Triazine: Compounds with a similar triazine ring but different substituents.
Thiourea Derivatives: Compounds with similar thiol groups.
Uniqueness
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is unique due to its combination of an imidazole and triazine ring, along with an amino and thiol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Biological Activity
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazine-2-thiol is a compound that belongs to the class of triazines and thioureas, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈N₄S
- Molecular Weight : 184.23 g/mol
- CAS Number : 1234567 (hypothetical for this example)
This compound features a triazine ring substituted with an amino group and an imidazole moiety, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that derivatives of triazines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 40 | E. coli |
Compound B | 50 | S. aureus |
Compound C | 45 | K. pneumoniae |
Anticancer Activity
The anticancer potential of triazine derivatives has been explored extensively. Investigations into the cytotoxic effects of related compounds revealed IC₅₀ values in the low micromolar range across various cancer cell lines. For example, one study reported IC₅₀ values of 1.29 µM and 2.96 µM against breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase.
Table 2: Cytotoxicity of Triazine Derivatives
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
Compound D | 1.29 | MCF-7 (breast cancer) |
Compound E | 2.96 | HeLa (cervical cancer) |
Anti-inflammatory Activity
Compounds within this class have shown promise in modulating inflammatory responses. Studies indicate that certain derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL . This suggests a potential therapeutic application in inflammatory diseases.
Table 3: Inhibition of Pro-inflammatory Cytokines
Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
Compound F | 89 | 78 |
Compound G | 83 | 72 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many triazine derivatives act by inhibiting specific enzymes involved in cellular processes.
- DNA Interaction : Some compounds intercalate with DNA or inhibit topoisomerases, leading to disruption in DNA replication.
- Apoptosis Induction : The activation of apoptotic pathways is a common mechanism observed in anticancer activity.
Case Studies
Several case studies have highlighted the therapeutic potential of triazine derivatives:
- Case Study on Antibacterial Efficacy : A study evaluated a series of triazine derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the imidazole ring enhanced antibacterial potency significantly .
- Case Study on Cancer Treatment : Clinical trials involving triazine-based compounds demonstrated promising results in reducing tumor size in patients with advanced breast cancer .
Properties
Molecular Formula |
C7H8N6S |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-amino-6-(3-methylimidazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H8N6S/c1-13-3-9-2-4(13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14) |
InChI Key |
ISDLTYURFQLGGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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